1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea
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Overview
Description
1-cyclohexyl-3-({1,4-dioxaspiro[44]nonan-2-yl}methyl)urea is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea typically involves the reaction of cyclohexyl isocyanate with a spiro intermediate. The spiro intermediate can be synthesized from the reaction of cyclohexanone with a suitable diol under acidic conditions to form the 1,4-dioxaspiro[4.4]nonane structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the spiro structure.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Potential use as a biolubricant due to its spiro structure.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is not fully understood. it is believed to interact with molecular targets through its urea moiety, which can form hydrogen bonds with various biological molecules. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.4]nonane: A simpler spiro compound with similar structural features.
Cyclohexyl isocyanate: A precursor in the synthesis of the target compound.
Spiroketals: Compounds with similar spiro structures but different functional groups.
Uniqueness
1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is unique due to its combination of a spiro structure and a urea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h12-13H,1-11H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUZYMXQRDZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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